molecular formula C16H34O6 B14421064 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- CAS No. 85888-02-4

1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl-

Cat. No.: B14421064
CAS No.: 85888-02-4
M. Wt: 322.44 g/mol
InChI Key: XKWORVDXHNQHIS-UHFFFAOYSA-N
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Description

1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- is a chemical compound with the molecular formula C16H34O6. It is a hexol, meaning it contains six hydroxyl groups (-OH) attached to a tridecane backbone with three methyl groups at positions 2, 6, and 10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- typically involves multi-step organic synthesis. One common method includes the hydroxylation of a tridecane precursor with appropriate protecting groups to ensure selective hydroxylation at the desired positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- is unique due to its combination of hydroxyl groups and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

85888-02-4

Molecular Formula

C16H34O6

Molecular Weight

322.44 g/mol

IUPAC Name

2,6,10-trimethyltridecane-1,3,5,7,11,13-hexol

InChI

InChI=1S/C16H34O6/c1-10(13(19)6-7-17)4-5-14(20)12(3)16(22)8-15(21)11(2)9-18/h10-22H,4-9H2,1-3H3

InChI Key

XKWORVDXHNQHIS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(C)C(CC(C(C)CO)O)O)O)C(CCO)O

Origin of Product

United States

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